1-(cyclopropylmethyl)-1H-pyrazol-4-ol
描述
Molecular Topology and Bonding Patterns
The molecular architecture of this compound exhibits a complex topology characterized by the fusion of multiple ring systems and functional groups. The core pyrazole ring adopts a planar configuration, as is typical for five-membered aromatic heterocycles containing adjacent nitrogen atoms. The cyclopropylmethyl substituent extends from the nitrogen at position 1 of the pyrazole ring, creating a spatial arrangement where the cyclopropane ring introduces significant steric constraints and electronic effects.
The bonding patterns within this molecule reflect the aromatic nature of the pyrazole system, where the nitrogen atoms participate in the delocalized pi-electron system. The hydroxyl group at position 4 introduces hydrogen bonding capabilities, which significantly influence the compound's intermolecular interactions and crystal packing arrangements. The carbon-nitrogen bonds within the pyrazole ring exhibit partial double bond character due to resonance stabilization, with bond lengths typically ranging between 1.32 and 1.38 Angstroms based on similar pyrazole structures.
| Structural Feature | Bond Type | Approximate Length (Å) | Hybridization |
|---|---|---|---|
| Pyrazole C-N bonds | Aromatic | 1.32-1.38 | sp² |
| Cyclopropyl C-C bonds | Strained alkyl | 1.51 | sp³ |
| N1-CH2 linkage | Alkyl | 1.47 | sp³-sp² |
| C4-OH bond | Alcohol | 1.36 | sp²-sp³ |
The cyclopropane ring system contributes unique strain energy to the overall molecular structure, with C-C-C bond angles constrained to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees. This ring strain influences the reactivity patterns of the cyclopropylmethyl group and may contribute to the compound's biological activity profiles.
Crystallographic Characterization and Conformational Analysis
Crystallographic studies of related pyrazole derivatives provide insights into the expected solid-state structure of this compound. The pyrazole ring typically maintains planarity in crystal structures, with the hydroxyl group at position 4 capable of participating in intermolecular hydrogen bonding networks. The dihedral angles between the pyrazole ring and the cyclopropylmethyl substituent are influenced by steric interactions and crystal packing forces.
In analogous pyrazole-4-ol compounds, hydrogen bonding patterns play a crucial role in determining crystal structure arrangements. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chain-like or cyclic hydrogen-bonded assemblies. The presence of the cyclopropylmethyl group introduces additional conformational flexibility through rotation about the N1-CH2 bond, although the cyclopropane ring itself remains rigid.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations depending on the rotation about the N1-CH2 single bond. The preferred conformations are likely those that minimize steric clashes between the cyclopropane ring and the pyrazole system while maximizing favorable electronic interactions. Theoretical calculations on similar pyrazole derivatives suggest that conformations with the cyclopropane ring positioned away from the hydroxyl group are generally favored.
| Conformational Parameter | Preferred Range | Energy Barrier (kcal/mol) |
|---|---|---|
| N1-CH2 rotation | 60°-120° | 2-4 |
| Pyrazole planarity | ±2° | >15 |
| OH orientation | In-plane | <1 |
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides distinctive fingerprints for structural identification and purity assessment. Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that reflect the compound's unique structural features. The pyrazole ring protons typically appear as distinct signals in the aromatic region, while the cyclopropyl protons exhibit characteristic multipicity patterns due to their unique chemical environment.
In proton Nuclear Magnetic Resonance spectroscopy, the hydroxyl proton appears as a broad signal that may exchange with deuterium oxide, confirming its identification. The cyclopropyl protons generate complex multipicity patterns due to the constrained ring geometry and vicinal coupling interactions. The methylene bridge connecting the cyclopropyl and pyrazole units typically appears as a distinctive doublet or multiplet depending on the coupling to the cyclopropyl proton.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The pyrazole carbons appear in the aromatic region (100-160 parts per million), while the cyclopropyl carbons exhibit unique upfield shifts due to the ring strain effects. The hydroxyl-bearing carbon shows characteristic downfield shifts consistent with its attachment to the electronegative oxygen atom.
| Spectroscopic Method | Key Diagnostic Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Pyrazole protons | 7.2-7.8 parts per million |
| ¹H Nuclear Magnetic Resonance | Cyclopropyl protons | 0.3-1.2 parts per million |
| ¹³C Nuclear Magnetic Resonance | Pyrazole carbons | 100-160 parts per million |
| Infrared | Hydroxyl stretch | 3200-3500 cm⁻¹ |
| Infrared | Pyrazole C=N stretch | 1500-1600 cm⁻¹ |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the hydroxyl group and the pyrazole ring system. The hydroxyl stretch typically appears as a broad absorption between 3200-3500 cm⁻¹, while the pyrazole ring vibrations contribute characteristic peaks in the fingerprint region. The cyclopropane C-H stretching vibrations may appear at slightly higher frequencies due to the increased s-character of the C-H bonds in the strained ring system.
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the pyrazole chromophore. The compound typically exhibits absorption maxima in the ultraviolet region corresponding to π→π* transitions within the aromatic pyrazole system, with the exact wavelengths influenced by the electron-donating effects of the hydroxyl group and the electron-withdrawing characteristics of the nitrogen substituent.
属性
IUPAC Name |
1-(cyclopropylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-8-9(5-7)4-6-1-2-6/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZVLZXWWNYGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597876-36-2 | |
| Record name | 1-(cyclopropylmethyl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclopropylmethyl Bromide Reaction with Hydrazine
Procedure:
Cyclopropylmethyl bromide is reacted with hydrazine to form a hydrazone intermediate. This intermediate undergoes intramolecular cyclization under acidic conditions to yield this compound.-
- Solvent: Typically ethanol or other polar solvents
- Temperature: Reflux conditions or mild heating
- Acid Catalyst: Dilute mineral acids such as HCl or acetic acid
- Reaction Time: Several hours until completion
Outcome:
This route provides a relatively straightforward synthesis with moderate to good yields, depending on purification and reaction optimization.
Boronate Ester Intermediate Route
Preparation of Boronate Ester:
1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared as a key intermediate. This compound is synthesized by borylation of the pyrazole ring, enabling subsequent cross-coupling reactions.Typical Reaction:
Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and cyclopropylmethyl alcohol with triphenylphosphine resin and DIAD (diisopropyl azodicarboxylate) in THF at 0 °C to room temperature produces the boronate ester intermediate in high yield (~98%).Advantages:
This method allows for further functionalization via Suzuki-Miyaura cross-coupling, facilitating the synthesis of derivatives and analogs.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling:
The boronate ester intermediate can undergo palladium-catalyzed Suzuki coupling with aryl or heteroaryl halides to construct complex molecules containing the this compound moiety.Yield:
Yields vary from moderate to high (55–98%) depending on substrates and conditions.
Summary Table of Preparation Methods
Research Findings and Notes
The boronate ester intermediate route offers superior yields and versatility for medicinal chemistry applications, allowing the synthesis of various analogs by coupling with different aryl or heteroaryl partners.
The cyclopropylmethyl bromide and hydrazine method remains a classical, cost-effective approach for initial synthesis but may require careful control of reaction conditions to minimize side products.
Palladium-catalyzed cross-coupling reactions are widely used in modern synthetic organic chemistry to functionalize the pyrazole nucleus, enhancing the compound's utility as a building block.
Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact yields and purity; inert atmosphere is essential to prevent catalyst deactivation.
化学反应分析
Types of Reactions
1-(Cyclopropylmethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl ketones or aldehydes.
Reduction: Formation of cyclopropylmethyl alcohols or amines.
Substitution: Formation of substituted pyrazol-4-ol derivatives.
科学研究应用
Chemical Properties and Structure
1-(Cyclopropylmethyl)-1H-pyrazol-4-ol has the molecular formula and a molecular weight of approximately 138.17 g/mol. The compound features a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and a hydroxyl group at the 4-position, which contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:
- MiaPaCa-2 : A human pancreatic cancer cell line where the compound demonstrated sub-micromolar inhibition of lactate dehydrogenase (LDH), suggesting potential for metabolic modulation in cancer therapy .
- A673 : A human Ewing's sarcoma cell line where similar inhibitory effects were observed, indicating its potential as a therapeutic agent against aggressive tumors .
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit inflammatory pathways, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases. In vitro studies have indicated that this compound can modulate inflammatory responses, although specific mechanisms remain to be fully elucidated.
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory activities, research has suggested potential applications in:
- Antioxidant Activity : Similar compounds have been reported to exhibit antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
- Leishmanicidal Activity : Some derivatives have demonstrated effectiveness against Leishmania mexicana, indicating potential use in treating parasitic infections.
In Vivo Studies
In vivo toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This is crucial for its consideration as a drug candidate.
Cytotoxicity Assays
Cytotoxicity was evaluated using various human cancer cell lines through assays like MTS. The most potent derivatives exhibited IC50 values indicating strong inhibitory effects on cell viability, particularly against RKO carcinoma cells, reinforcing its potential as an anticancer agent.
Comparative Analysis of Biological Activities
To provide context for the efficacy of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate anti-inflammatory and anticancer activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | Structure | Significant anticancer efficacy |
作用机制
The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 1-position of the pyrazole ring significantly impacts molecular weight, polarity, and steric bulk. Below is a comparative analysis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol and its analogs:
Physicochemical and Functional Comparisons
- Lipophilicity : The 4-chlorophenyl analog exhibits higher lipophilicity (logP ~2.5 estimated) compared to the cyclopropylmethyl derivative (logP ~1.8), influencing membrane permeability and bioavailability .
- Solubility: The isobutyl-substituted compound () likely has better solubility in organic solvents due to its nonpolar alkyl chain, whereas the cyclopropylmethyl group may confer moderate aqueous solubility due to partial polarity from the cyclopropane ring .
- Reactivity : The cyclopropylmethyl group’s strain could enhance reactivity in ring-opening reactions or interactions with biological targets, a feature absent in the more stable 4-chlorophenyl or isobutyl analogs .
生物活性
1-(Cyclopropylmethyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique cyclopropylmethyl substituent and a hydroxyl group at the fourth position of the pyrazole ring, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_10N_2O, with a molecular weight of approximately 150.18 g/mol. The presence of the hydroxyl group enhances its solubility and may contribute to its biological activity by facilitating hydrogen bonding with target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Structural Features | Pyrazole ring, hydroxyl group, cyclopropylmethyl substituent |
Pharmacological Potential
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms of action for this compound are still under investigation, but initial studies suggest it may interact with various biological pathways.
- Anti-inflammatory Activity : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The potential of this compound to modulate these pathways could make it a candidate for anti-inflammatory therapies.
- Anticancer Properties : Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific effects of this compound on cancer cell lines need further exploration to determine its efficacy and safety profile .
- Cytotoxicity : Initial evaluations indicate that this compound may have low cytotoxicity, making it an attractive candidate for drug development aimed at minimizing adverse effects while maximizing therapeutic benefits .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar pyrazole compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-cyclopropyl-1H-pyrazole | Bromine substitution at position 4 | Enhanced reactivity due to bromine presence |
| 1-(tert-butyl)-1H-pyrazole | Tert-butyl group instead of cyclopropyl | Different steric hindrance affecting activity |
| 5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Variations in biological activity |
| 3-Cyclopropylpyrazole | Cyclopropyl substitution at position 3 | Potentially different pharmacological properties |
This comparative analysis highlights how variations in substituents influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A recent study demonstrated that pyrazole derivatives could effectively reduce inflammation markers in animal models. While specific data on this compound was not available, the general trend supports its potential therapeutic applications .
- Cytotoxicity Assessments : Research involving various pyrazole compounds indicated that many exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
常见问题
Q. What are the common synthetic routes for introducing the cyclopropylmethyl group into pyrazole derivatives?
The cyclopropylmethyl group is typically introduced via alkylation reactions. For example:
- Nucleophilic substitution : Reacting 4-nitropyrazole with 1-bromo-1-cyclopropylmethane in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/isopropanol is used to isolate the product .
- Yield optimization : Adjusting stoichiometry (1.3–2.0 equivalents of alkylating agent) and reaction time (6–24 hours) improves yields to 70–85% .
Q. What key spectroscopic techniques are used to confirm the structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol?
- ¹H NMR : The cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.5 ppm. The pyrazole C4-OH proton resonates upfield (δ ~6.00 ppm) due to hydrogen bonding, while aromatic protons shift downfield (δ 7.4–9.3 ppm) depending on substituent electronic effects .
- X-ray crystallography : Validates molecular geometry, bond lengths (e.g., N–N: ~1.35 Å, C=O: ~1.23 Å), and dihedral angles between aromatic rings (8–18°) .
- LCMS : Monitors reaction progress via molecular ion peaks (e.g., m/z = 168.4 [M+H]⁺ for intermediates) .
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation .
Advanced Questions
Q. How can hydrogen bonding patterns in crystal structures of this compound derivatives be resolved?
- Graph set analysis : Classify hydrogen bonds (e.g., D(R ₂²(8)) motifs) to identify supramolecular interactions .
- SHELX refinement : Use SHELXL for high-resolution data to model disorder and anisotropic displacement parameters. For example, refine OH groups with restrained O–H distances (0.82–0.85 Å) .
- Validation tools : Employ PLATON or Mercury to verify hydrogen bond geometry and π-π stacking distances (3.5–4.0 Å) .
Q. How should researchers address contradictory NMR data in pyrazole derivatives?
- Solvent effects : Compare DMSO-d₆ (δ 6.00 ppm for OH) vs. CDCl₃ (δ 9.0–10.0 ppm) to assess hydrogen bonding disruption .
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers in the cyclopropylmethyl group .
- Computational validation : Match experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts using Gaussian or ORCA .
Q. What computational methods are suitable for studying electronic effects in this compound?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., 4–5 eV) to predict reactivity in electrophilic substitutions .
- Molecular electrostatic potential (MEP) : Identify nucleophilic regions (e.g., pyrazole N-atoms) and electrophilic sites (e.g., hydroxyl O-atom) .
- Docking studies : Simulate ligand-protein interactions (e.g., with WDR5-MYC targets) using AutoDock Vina to guide bioactivity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
